molecular formula C21H24N2O5 B4235106 3-[(4-ethoxyphenyl)amino]-1-(2-methylphenyl)-2,5-pyrrolidinedione acetate

3-[(4-ethoxyphenyl)amino]-1-(2-methylphenyl)-2,5-pyrrolidinedione acetate

Cat. No. B4235106
M. Wt: 384.4 g/mol
InChI Key: HUKRNAKTIXVMJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(4-ethoxyphenyl)amino]-1-(2-methylphenyl)-2,5-pyrrolidinedione acetate is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known by its trade name, Thalidomide, which gained notoriety in the 1960s due to its teratogenic effects on developing fetuses. However, recent research has shown that Thalidomide and its derivatives have potential therapeutic applications in a variety of diseases, including cancer, inflammatory disorders, and autoimmune diseases.

Mechanism of Action

The mechanism of action of Thalidomide and its derivatives is not fully understood. However, it is believed that Thalidomide works by modulating the immune system and by inhibiting the production of pro-inflammatory cytokines. Thalidomide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Thalidomide and its derivatives have a variety of biochemical and physiological effects. Thalidomide has been shown to inhibit the production of TNF-alpha, a pro-inflammatory cytokine that is involved in the development of inflammatory disorders. Thalidomide has also been shown to enhance the activity of natural killer cells, which are important components of the immune system. Thalidomide has also been shown to inhibit the growth of blood vessels, which is important in the treatment of cancer.

Advantages and Limitations for Lab Experiments

Thalidomide and its derivatives have several advantages for use in lab experiments. Thalidomide is a small molecule that is easy to synthesize and modify. Thalidomide has also been extensively studied, and its mechanism of action is well understood. However, Thalidomide and its derivatives also have several limitations. Thalidomide has a narrow therapeutic window, meaning that the dose must be carefully controlled to avoid toxicity. Thalidomide also has teratogenic effects, meaning that it can cause birth defects if taken during pregnancy.

Future Directions

There are several future directions for research on Thalidomide and its derivatives. One area of research is in the development of new Thalidomide derivatives with improved therapeutic properties. Another area of research is in the development of new drug delivery systems for Thalidomide, such as nanoparticles or liposomes. Thalidomide and its derivatives are also being studied for their potential applications in other diseases, such as Alzheimer's disease and HIV/AIDS. Overall, Thalidomide and its derivatives have the potential to be important therapeutic agents for a variety of diseases, and further research is needed to fully understand their therapeutic properties.

Scientific Research Applications

Thalidomide and its derivatives have been extensively studied for their potential therapeutic applications in a variety of diseases. One of the most promising applications is in the treatment of multiple myeloma, a type of cancer that affects the plasma cells in bone marrow. Thalidomide has been shown to inhibit the growth of myeloma cells and to enhance the immune system's ability to fight the cancer. Thalidomide has also been studied for its potential applications in the treatment of inflammatory disorders such as Crohn's disease and rheumatoid arthritis, as well as autoimmune diseases such as lupus.

properties

IUPAC Name

acetic acid;3-(4-ethoxyanilino)-1-(2-methylphenyl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3.C2H4O2/c1-3-24-15-10-8-14(9-11-15)20-16-12-18(22)21(19(16)23)17-7-5-4-6-13(17)2;1-2(3)4/h4-11,16,20H,3,12H2,1-2H3;1H3,(H,3,4)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUKRNAKTIXVMJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC2CC(=O)N(C2=O)C3=CC=CC=C3C.CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-[(4-ethoxyphenyl)amino]-1-(2-methylphenyl)-2,5-pyrrolidinedione acetate
Reactant of Route 2
3-[(4-ethoxyphenyl)amino]-1-(2-methylphenyl)-2,5-pyrrolidinedione acetate
Reactant of Route 3
3-[(4-ethoxyphenyl)amino]-1-(2-methylphenyl)-2,5-pyrrolidinedione acetate
Reactant of Route 4
Reactant of Route 4
3-[(4-ethoxyphenyl)amino]-1-(2-methylphenyl)-2,5-pyrrolidinedione acetate
Reactant of Route 5
3-[(4-ethoxyphenyl)amino]-1-(2-methylphenyl)-2,5-pyrrolidinedione acetate
Reactant of Route 6
3-[(4-ethoxyphenyl)amino]-1-(2-methylphenyl)-2,5-pyrrolidinedione acetate

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